molecular formula C11H16N2O B1661663 4-(Piperidin-3-ylmethoxy)pyridine CAS No. 933736-81-3

4-(Piperidin-3-ylmethoxy)pyridine

カタログ番号: B1661663
CAS番号: 933736-81-3
分子量: 192.26
InChIキー: JDYQCHPVLFATDL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(Piperidin-3-ylmethoxy)pyridine hydrochloride is a chemical compound offered for research purposes with the CAS Number 1261231-50-8 . Its molecular formula is C11H17ClN2O and it has a molecular weight of 228.72 g/mol . The product should be stored sealed in a dry, room-temperature environment . This compound is part of a class of piperidine-containing structures that are of significant interest in medicinal chemistry and epigenetics research. Specifically, compounds featuring a pyridine core linked via an ether to a substituted piperidine ring have been identified as potent and competitive inhibitors of Lysine-Specific Demethylase 1 (LSD1) . LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that regulates histone methylation and is a validated drug target for certain cancers, including leukemia and solid tumors . Researchers value this chemotype because it can increase cellular levels of histone H3 lysine 4 methylation (H3K4me) and has demonstrated potent anti-proliferative effects on malignant cells with minimal impact on normal cells in preclinical studies . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or animal use.

特性

CAS番号

933736-81-3

分子式

C11H16N2O

分子量

192.26

IUPAC名

4-(piperidin-3-ylmethoxy)pyridine

InChI

InChI=1S/C11H16N2O/c1-2-10(8-13-5-1)9-14-11-3-6-12-7-4-11/h3-4,6-7,10,13H,1-2,5,8-9H2

InChIキー

JDYQCHPVLFATDL-UHFFFAOYSA-N

SMILES

C1CC(CNC1)COC2=CC=NC=C2

正規SMILES

C1CC(CNC1)COC2=CC=NC=C2

製品の起源

United States

類似化合物との比較

Comparison with Structural Analogs

Piperidine vs. Pyrrolidine Derivatives

For instance, pyrrolidine-based analogs are less explored in LSD1 inhibition but are utilized in OLED materials due to their electronic properties .

Substituent Variations

  • 4-(3-Bromo-4-methoxyphenyl)pyridine : Incorporation of bromine and methoxy groups enhances electrophilicity, making it a versatile intermediate for Suzuki couplings. However, its applications are primarily in materials science rather than pharmacology .
  • Ethyl 4-(1-Boc-piperidin-4-ylmethoxy)-3-methoxy-benzoate : This vandetanib intermediate highlights the impact of ester and methoxy groups on drug solubility and metabolic stability .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) LogP
4-(Piperidin-3-ylmethoxy)pyridine hydrochloride ~300 (estimated) Not reported 1.8 (calc)
2-Amino-4-(2-chloro-5-(4-Cl-phenyl)pyridin-3-yl)-1-(4-Cl-phenyl)pyridine 545.4 287 4.1
4-(Octylamino)pyridine 206.3 Not reported 3.2

Key Research Findings

  • Enzyme Selectivity: this compound derivatives show negligible inhibition of monoamine oxidases, unlike older tranylcypromine-based LSD1 inhibitors, which lack selectivity .
  • Thermal Stability : Cobalt coordination compounds with 4-(hydroxymethyl)pyridine exhibit thermal decomposition above 200°C, forming amorphous products, whereas purely organic analogs (e.g., antimicrobial pyridines) are stable up to 250°C .
  • Synthetic Efficiency : Pd-catalyzed methods for this compound achieve yields >70%, outperforming traditional nucleophilic substitutions (50–60% yields) .

準備方法

Nucleophilic Substitution-Based Synthesis

A widely adopted route involves the alkylation of 4-hydroxypyridine with a piperidine-derived electrophile. For example, 3-(chloromethyl)piperidine can react with 4-hydroxypyridine under basic conditions (e.g., potassium carbonate in dimethylformamide) to form the methoxy linkage. This method typically achieves 65–80% yields after purification by column chromatography.

Critical Parameters :

  • Base Selection : Strong bases (e.g., NaH) may lead to over-alkylation, whereas milder bases (K₂CO₃) improve selectivity.
  • Solvent : Polar aprotic solvents like DMF or acetonitrile enhance reaction rates.
  • Temperature : Reactions proceed optimally at 80–100°C over 12–24 hours.

Hydrogenation of Pyridine Precursors

An alternative approach involves the hydrogenation of pre-assembled pyridine intermediates. For instance, 4-(3-nitropyridin-2-ylmethoxy)piperidine can be reduced using H₂/Pd-C in ethanol to yield the target compound. This method benefits from high atom economy but requires careful control of hydrogen pressure (20–50 psi) to avoid over-reduction.

Case Study :
A patent by CN106432232A describes hydrogenating 4-(3-nitropyridin-2-ylmethoxy)piperidine at 25°C under 30 psi H₂, achieving 85% yield after recrystallization.

Stepwise Preparation Protocols

Method A: Direct Alkylation (Adapted from CN1583742A)

  • Synthesis of 3-(Chloromethyl)piperidine :
    Piperidine-3-methanol is treated with thionyl chloride (SOCl₂) in dichloromethane at 0°C, followed by reflux to generate 3-(chloromethyl)piperidine hydrochloride.
  • Coupling with 4-Hydroxypyridine :
    The chloride intermediate is reacted with 4-hydroxypyridine in DMF using K₂CO₃ as a base. The mixture is stirred at 90°C for 18 hours, followed by aqueous workup and silica gel chromatography (70% yield).

Key Data :

Step Reagents/Conditions Yield (%)
Chloride Formation SOCl₂, CH₂Cl₂, 0°C → reflux 92
Alkylation K₂CO₃, DMF, 90°C, 18h 70

Method B: Reductive Amination (Adapted from PubMed)

  • Preparation of 4-(Methoxy)pyridine-3-carbaldehyde :
    4-Hydroxypyridine is formylated using Vilsmeier-Haack conditions (POCl₃, DMF), followed by methylation with methyl iodide.
  • Reductive Amination with Piperidine :
    The aldehyde is reacted with piperidine in methanol, followed by NaBH₄ reduction. The crude product is purified via acid-base extraction (68% yield).

Optimization Insight :

  • Excess piperidine (2.5 equiv.) minimizes imine hydrolysis.
  • NaBH₄ is preferred over LiAlH₄ for safer handling.

Reaction Optimization and Scalability

Catalytic Hydrogenation Challenges

High-pressure hydrogenation (e.g., 20 kg/cm² in CN1583742A) necessitates specialized equipment but ensures complete reduction of nitro or imine intermediates. Catalysts like 10% Pd/C are reusable for 3–5 cycles without significant activity loss.

Protecting Group Strategies

The tert-butoxycarbonyl (Boc) group is frequently employed to protect piperidine amines during synthesis. Deprotection with HCl in dioxane provides the hydrochloride salt, which enhances compound stability.

Example :
In CN106432232A, Boc-protected 4-piperidone is hydrogenated, followed by acidolytic deprotection to yield 4-aminopiperidine, a key intermediate.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O) : δ 8.35 (d, J = 6.0 Hz, 2H, pyridine-H), 7.45 (d, J = 6.0 Hz, 2H, pyridine-H), 4.20 (m, 1H, OCH₂), 3.10–2.95 (m, 2H, piperidine-H), 2.30–2.10 (m, 4H, piperidine-H).
  • HRMS (ESI+) : m/z calculated for C₁₁H₁₇N₂O [M+H⁺] 201.1332, found 201.1335.

Purity Assessment

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms ≥98% purity for pharmaceutical-grade material.

Industrial-Scale Production Considerations

Cost-Effective Feedstocks

Benzylamine and methyl acrylate (as in CN1583742A) are preferred starting materials due to low cost and commercial availability. A typical batch process produces 50–100 kg of 4-(Piperidin-3-ylmethoxy)pyridine hydrochloride monthly.

Waste Management

The Dieckmann condensation generates stoichiometric amounts of methanol, which is recovered via distillation. Pd/C catalysts are filtered and regenerated, reducing heavy metal waste.

Comparative Analysis of Synthetic Methods

Method Advantages Limitations Yield (%)
Direct Alkylation Short reaction sequence, scalable Requires toxic SOCl₂ 70
Reductive Amination Avoids halogenated reagents Lower yield due to imine instability 68
Hydrogenation High atom economy, clean reactions High-pressure equipment needed 85

Applications and Derivative Synthesis

LSD1 Inhibitors (PubMed)

The 3-(piperidin-4-ylmethoxy)pyridine scaffold exhibits potent LSD1 inhibition (Ki = 29 nM), enabling epigenetic cancer therapies. Methylation of the pyridine ring enhances blood-brain barrier penetration.

Antibacterial Agents

Quaternary ammonium derivatives show broad-spectrum activity against Gram-positive pathogens (MIC = 2–8 µg/mL).

Q & A

Q. What are the recommended synthetic routes for 4-(Piperidin-3-ylmethoxy)pyridine, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis typically involves functionalization of pyridine derivatives via nucleophilic substitution or coupling reactions. For example, nitration of 4-halophenylpyridine precursors (e.g., 4-chlorophenylpyridine) followed by reduction to amines and subsequent alkylation with piperidinylmethoxy groups can yield the target compound. Key steps include:
  • Nitration : Use concentrated HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to avoid over-nitration .
  • Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reductants (e.g., Na₂S₂O₄) to convert nitro to amino intermediates .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization to isolate high-purity product.
    Optimize yields by monitoring reaction kinetics via TLC and adjusting stoichiometry of piperidinylmethoxy reagents.

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile intermediates .
  • Emergency Response : In case of inhalation, move to fresh air; for skin contact, wash with soap and water. Avoid aqueous solutions near strong acids/bases to prevent exothermic reactions .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture. Label containers with GHS hazard codes (e.g., H302: harmful if swallowed) .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties of this compound?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-311+G(d,p)) can predict:
  • Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to assess charge-transfer potential. A narrow gap (~6 eV) suggests bioactivity .
  • Solvent Effects : Simulate solvent interactions (e.g., water) using the IEF-PCM model to analyze shifts in absorption spectra. For instance, TD-DFT shows solvatochromic shifts in λmax due to polarity changes .
    Validate computational results against experimental FT-IR and UV-Vis data (e.g., vibrational modes at 1442 cm⁻¹ for CH bending) .

Q. What strategies resolve contradictions in spectral data (e.g., IR, NMR) for this compound derivatives?

  • Methodological Answer :
  • Vibrational Mode Assignments : Compare experimental FT-IR peaks with DFT-calculated frequencies (B3LYP vs. B3PW91 functionals). For example, planar CH bending modes differ by ~15 cm⁻¹ between theory and experiment, requiring scaling factors .
  • NMR Signal Discrepancies : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. Deuterated solvents (e.g., DMSO-d₆) enhance resolution for piperidine protons .
  • Statistical Validation : Apply RMSD (root-mean-square deviation) analysis to quantify agreement between computed and observed spectra .

Q. How can reaction conditions be optimized for introducing piperidinylmethoxy groups into pyridine scaffolds?

  • Methodological Answer :
  • Base Selection : Use Et₃N or DBU to deprotonate hydroxyl groups in polar aprotic solvents (e.g., DMF), enhancing nucleophilicity .
  • Catalysis : Employ Pd(OAc)₂/Xantphos for coupling reactions, reducing side products like dimerized pyridines.
  • Kinetic Control : Lower reaction temperatures (e.g., 0°C) during alkylation to favor mono-substitution over di-alkylation .
    Monitor progress via LC-MS and optimize molar ratios (e.g., 1:1.2 pyridine:piperidinylmethoxy reagent).

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。